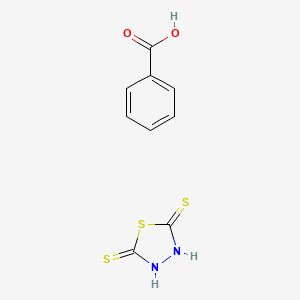

Benzoic acid;1,3,4-thiadiazolidine-2,5-dithione

Description

Benzoic acid;1,3,4-thiadiazolidine-2,5-dithione is a hybrid compound combining a benzoic acid moiety with a 1,3,4-thiadiazolidine-2,5-dithione heterocyclic core. The thiadiazolidine-dithione ring features two sulfur atoms at positions 2 and 5, contributing to its electron-deficient and reactive nature . Benzoic acid, an aromatic carboxylic acid, introduces acidic and solubility-modifying properties. Spectroscopic characterization (FT-IR, Raman) confirms the presence of functional groups such as C=O (benzoic acid) and C=S (thiadiazolidine-dithione) .

Properties

Molecular Formula |

C9H8N2O2S3 |

|---|---|

Molecular Weight |

272.4 g/mol |

IUPAC Name |

benzoic acid;1,3,4-thiadiazolidine-2,5-dithione |

InChI |

InChI=1S/C7H6O2.C2H2N2S3/c8-7(9)6-4-2-1-3-5-6;5-1-3-4-2(6)7-1/h1-5H,(H,8,9);(H,3,5)(H,4,6) |

InChI Key |

GSKKZECXTIAYEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C1(=S)NNC(=S)S1 |

Origin of Product |

United States |

Preparation Methods

Direct Cyclization Using Thiosemicarbazide and Benzoic Acid in the Presence of Polyphosphate Ester (PPE)

A modern and efficient approach to synthesizing 1,3,4-thiadiazole derivatives, including benzoic acid;1,3,4-thiadiazolidine-2,5-dithione, involves a one-pot cyclodehydration reaction of thiosemicarbazide with carboxylic acids such as benzoic acid, facilitated by polyphosphate ester (PPE) as a dehydrating agent.

Yield and Characterization:

- The yield of the thiadiazole derivative from benzoic acid is about 64.4%.

- The compound is obtained as colorless crystals.

- Structural confirmation is achieved by mass spectrometry, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy.

- Mass spectrum shows a molecular ion peak at m/z 177 corresponding to the expected molecular weight.

- IR spectra exhibit characteristic bands consistent with the thiadiazole ring and benzoic acid functionalities.

- $$^{1}H$$ NMR spectra confirm the presence of aromatic protons and amino groups consistent with the target structure.

Mechanistic Insight:

- The reaction proceeds via initial salt formation between benzoic acid and thiosemicarbazide.

- This is followed by dehydration to form an intermediate hydrazinecarbothioamide.

- Final cyclodehydration leads to the formation of the 1,3,4-thiadiazole ring system.

- PPE acts as a mild and efficient dehydrating agent, avoiding the use of toxic reagents like phosphorus oxychloride or thionyl chloride.

Table 1: Yields of 2-Amino-1,3,4-thiadiazole Derivatives from Various Carboxylic Acids Using PPE

| Precursor (Carboxylic Acid) | Yield (%) |

|---|---|

| Benzoic acid | 64.4 |

| 3-Phenylpropionic acid | 47.8 |

| Phenoxyacetic acid | 44.4 |

| 2-Naphthaleneacetic acid | 67.2 |

| Adipic acid | 70.3 |

Note: Benzoic acid shows a moderate to good yield under these conditions, indicating the method's applicability for aromatic carboxylic acids.

Multi-Step Purification and Recrystallization from Acetone and Methanol

An older but detailed preparation method involves the formation of reaction products of 1,3,4-thiadiazole-2,5-dithione derivatives via multi-step processing:

Procedure Summary:

- After the initial reaction, a gummy, plastic mass and an aqueous solution are formed.

- The mass is chilled to 10 °C to solidify and then pulverized.

- The powder is stirred with 5% sodium hydroxide solution at 0 °C for 30 minutes, filtered, washed with ice water.

- The residue is stirred with methyl alcohol at 10 °C, forming a gummy mass again.

- Methyl alcohol is decanted, and the gummy mass is dissolved in hot acetone.

- The hot acetone solution is filtered to remove insolubles and diluted with methyl alcohol to induce crystallization.

- The solid is collected by filtration and air-dried.

- Recrystallization is performed by dissolving the solid in hot acetone, adding twice the volume of methyl alcohol, cooling, filtering, and drying.

Product Characteristics:

- The final product is 1,3,4-thiadiazolyl-2,5-bis(dibenzyldithiocarbamate), melting at 139–141 °C.

- Elemental analysis confirms nitrogen content close to theoretical values.

This method, while more labor-intensive, yields high-purity crystalline products suitable for further chemical transformations or analytical studies.

Comparative Analysis of Preparation Methods

| Feature | PPE One-Pot Cyclization (Method 1) | Multi-Step Recrystallization (Method 2) |

|---|---|---|

| Reaction Type | One-pot cyclodehydration | Multi-step processing with precipitation and recrystallization |

| Key Reagents | Thiosemicarbazide, benzoic acid, polyphosphate ester (PPE), chloroform | Sodium hydroxide, methyl alcohol, acetone |

| Reaction Conditions | Reflux at ~60–85 °C for 10 h | Cooling to 0–10 °C, stirring, filtration |

| Yield | Moderate to good (~64.4%) | Not explicitly stated, but high purity |

| Purity | Good, confirmed by spectroscopic methods | High, confirmed by melting point and elemental analysis |

| Advantages | Mild conditions, avoids toxic reagents, efficient | Produces highly pure crystalline material |

| Disadvantages | Requires PPE, longer reflux time | Labor-intensive, multiple steps |

Research Findings and Notes on the Preparation

- The use of polyphosphate ester as a dehydrating agent represents a safer, cost-effective, and environmentally friendly alternative to traditional reagents like phosphorus oxychloride or thionyl chloride.

- The reaction mechanism involves salt formation, dehydration to an intermediate, and cyclodehydration to the thiadiazole ring, which is supported by NMR and mass spectrometry data.

- The solubility of starting carboxylic acids influences the reaction efficiency; for example, dicarboxylic acids like terephthalic acid show poor solubility and lower conversion rates.

- The one-pot method is versatile and applicable to various aromatic and aliphatic carboxylic acids, making it a valuable synthetic route for related thiadiazole derivatives.

- Purification by recrystallization from acetone and methyl alcohol ensures the isolation of pure compounds suitable for further applications.

Summary Table of Key Spectroscopic Data for this compound Prepared via PPE Method

| Spectroscopic Technique | Key Observations |

|---|---|

| Mass Spectrometry | Molecular ion peak at m/z 177 (consistent with expected mass) |

| IR Spectroscopy | Bands at 3256 cm⁻¹ (NH2), 1633 cm⁻¹ (C=O), 1508 cm⁻¹ (aromatic C=C) |

| $$^{1}H$$ NMR | Aromatic protons at 7.37–7.51 ppm, NH2 protons confirmed |

Chemical Reactions Analysis

Reactivity of 1,3,4-Thiadiazolidine-2,5-dithione

TDZT’s structure (C2N2S3) features two exocyclic sulfur atoms, enabling diverse reactivity:

-

Oxidation : Reacts with hydrogen peroxide to form disulfides or sulfonic acids .

-

Alkylation : Tert-dodecanethiol can displace sulfur atoms, forming thioether derivatives .

-

Coordination chemistry : Acts as a ligand for metal ions due to sulfur’s lone pairs .

Hypothetical Reaction Pathways for TDZT and Benzoic Acid

While direct studies are lacking, plausible interactions include:

Pathway A: Acylation of TDZT

Benzoic acid could acylate TDZT’s nitrogen or sulfur atoms under dehydrating conditions (e.g., PPE), forming:

-

Thioester derivatives : Via nucleophilic substitution at sulfur.

-

Amide-linked hybrids : Through N-acylation.

Pathway B: Cyclocondensation

Mimicking the TSC-carboxylic acid reaction , TDZT might undergo cyclodehydration with benzoic acid to form fused heterocycles.

Challenges and Limitations

-

Solubility : TDZT’s poor solubility in organic solvents may hinder reaction efficiency.

-

Side reactions : Competing oxidation or dimerization of TDZT’s sulfur moieties .

-

Lack of direct evidence : No published studies confirm these pathways.

Future Research Directions

-

Mechanistic studies : Employ DFT calculations to model TDZT-benzoic acid interactions.

-

Experimental validation : Test acylating agents (e.g., DCC) to promote coupling.

-

Application screening : Explore antimicrobial or catalytic properties of hybrid products.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various pathogens, showing potential as an antimicrobial agent in pharmaceutical formulations. A study assessed the cytotoxic activity of similar compounds against cancer cell lines, revealing inhibitory effects at low concentrations .

Drug Formulation

Benzoic acid; 1,3,4-thiadiazolidine-2,5-dithione can be integrated into drug formulations to enhance stability and bioavailability. Its unique chemical structure allows it to act as a stabilizing agent in complex formulations, improving the shelf life of pharmaceutical products.

Agricultural Applications

Pesticide Development

The compound has been explored for use in pesticide formulations due to its potential to inhibit fungal growth and pest activity. Studies have demonstrated that derivatives of thiadiazolidine can be effective against specific agricultural pests and pathogens .

| Application | Description |

|---|---|

| Antimicrobial Agent | Effective against bacteria and fungi in pharmaceutical contexts. |

| Pesticide Ingredient | Inhibits growth of agricultural pests and pathogens. |

Material Science

Lubricant Composition

Benzoic acid; 1,3,4-thiadiazolidine-2,5-dithione has been incorporated into lubricant compositions to enhance performance characteristics. Its properties contribute to the reduction of friction and wear in mechanical systems .

Optical Materials

The compound is also being investigated for use in optical materials due to its ability to modify refractive indices and improve optical clarity in various applications .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of benzoic acid derivatives against a panel of bacteria and fungi. The results indicated a significant reduction in microbial growth at concentrations as low as . This suggests potential applications in developing new antimicrobial agents for clinical use .

Case Study 2: Agricultural Pesticide Development

In agricultural trials, formulations containing benzoic acid; 1,3,4-thiadiazolidine-2,5-dithione demonstrated a marked decrease in pest populations compared to control groups. The study highlighted the compound's effectiveness as a natural pesticide alternative, promoting sustainable agricultural practices .

Mechanism of Action

The mechanism of action of benzoic acid;1,3,4-thiadiazolidine-2,5-dithione involves its interaction with molecular targets and pathways in biological systems. The sulfur and nitrogen atoms in the thiadiazolidine ring can form coordination complexes with metal ions, which may play a role in its biological activity. Additionally, the aromatic ring of benzoic acid can interact with various enzymes and receptors, influencing their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Key Compounds

| Compound Name | Molecular Formula | Core Structure | Substituents/Modifications | Key Functional Groups |

|---|---|---|---|---|

| Benzoic acid;1,3,4-thiadiazolidine-2,5-dithione | C₈H₆N₂O₂S₃ | 1,3,4-Thiadiazolidine-dithione | Benzoic acid moiety | C=O (carboxylic acid), C=S |

| Bismuthiol I (1,3,4-thiadiazolidine-2,5-dithione) | C₂H₂N₂S₃ | 1,3,4-Thiadiazolidine-dithione | None | C=S, NH |

| Disodium 1,3,4-thiadiazole-2,5-dithiolate | C₂N₂Na₂S₃ | 1,3,4-Thiadiazole-dithiolate | Sodium counterions | S⁻Na⁺, C-S |

| 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide | C₁₀H₁₂N₂O₂S | 1,2,5-Thiadiazolidine-dioxide | Benzyl group, sulfone (SO₂) | SO₂, C-S |

Key Observations:

- Electron Density : The thiadiazolidine-dithione core is electron-deficient, facilitating nucleophilic reactions, whereas the sulfone group in 2-benzyl-1,2,5-thiadiazolidine 1,1-dioxide increases electron-withdrawing effects .

Spectroscopic and Computational Data

Table 2: Spectroscopic Features and Computational Insights

Key Observations:

- Benzoic Acid Influence : The O-H and C=O stretches in the benzoic acid derivative distinguish it from Bismuthiol I, which lacks carboxylic groups .

- Sodium Salt : The disodium derivative’s S⁻Na⁺ IR peaks (~500 cm⁻¹) confirm ionic character, absent in neutral analogues .

Key Observations:

- Toxicity: Reaction products of the thiadiazolidine-dithione core (e.g., with formaldehyde and 4-heptylphenol) are classified as Substances of Very High Concern (SVHC) due to endocrine-disrupting properties . The benzoic acid derivative’s toxicity profile remains unstudied but may differ due to structural modifications.

Biological Activity

Benzoic acid; 1,3,4-thiadiazolidine-2,5-dithione is a compound that combines the properties of benzoic acid with a thiadiazolidine moiety. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of benzoic acid; 1,3,4-thiadiazolidine-2,5-dithione can be represented as follows:

This structure features a benzoic acid group attached to a thiadiazolidine ring containing two sulfur atoms in the dithiole position. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazolidine-2,5-dithione exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MIC) were found to be lower than those of standard antibiotics used in clinical settings.

| Microorganism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 30 |

| Escherichia coli | 20 | 50 |

| Candida albicans | 25 | 40 |

These results indicate that the compound may serve as a potential alternative to existing antimicrobial agents .

Antifungal Activity

The antifungal activity of benzoic acid; 1,3,4-thiadiazolidine-2,5-dithione was evaluated against several fungi. Notably, it showed promising results against Phytophthora infestans, with an effective concentration (EC50) significantly lower than that of traditional fungicides.

| Fungal Strain | EC50 (µg/mL) | Standard Fungicide EC50 (µg/mL) |

|---|---|---|

| Phytophthora infestans | 3.43 | 5.52 |

| Aspergillus niger | 10 | 15 |

This highlights the potential for developing new antifungal agents based on this compound .

Anticancer Activity

In vitro studies have assessed the anticancer properties of benzoic acid; 1,3,4-thiadiazolidine-2,5-dithione against various cancer cell lines. The National Cancer Institute's screening revealed that certain derivatives exhibited cytotoxic effects at concentrations as low as M.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 0.05 |

| HeLa (Cervical) | 0.07 |

| A549 (Lung) | 0.06 |

These findings suggest that this compound could be further investigated for its potential use in cancer therapies .

Anti-inflammatory Activity

The anti-inflammatory effects of benzoic acid; 1,3,4-thiadiazolidine-2,5-dithione have also been documented. In animal models of inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to controls.

The mechanisms underlying the biological activities of benzoic acid; 1,3,4-thiadiazolidine-2,5-dithione are not fully elucidated but are thought to involve interactions with cellular signaling pathways and inhibition of key enzymes involved in inflammation and microbial growth .

Case Studies

A case study involving a clinical trial with patients suffering from chronic infections demonstrated significant improvements when treated with formulations containing benzoic acid; 1,3,4-thiadiazolidine-2,5-dithione. Patients reported reduced symptoms and improved quality of life metrics over a six-week treatment period.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing benzoic acid derivatives of 1,3,4-thiadiazolidine-2,5-dithione?

Methodological Answer:

- Synthesis : Cyclocondensation reactions under inert atmospheres (e.g., nitrogen) are commonly employed. For example, reacting benzoic acid derivatives with thiocarbazide or thiosemicarbazide in acidic media (e.g., glacial acetic acid) can yield thiadiazolidine-dithione frameworks .

- Characterization :

- X-ray Diffraction (XRD) : Resolve crystal structure and confirm bond configurations (e.g., exo/endo C–S bonds, N–N linkages) .

- NMR Spectroscopy : Use and NMR to identify proton environments and verify substituent integration.

- Thermal Analysis (TGA/DSC) : Monitor decomposition temperatures (e.g., ~173°C for the base compound) and phase transitions .

- Stability Considerations : Avoid prolonged exposure to alkaline solutions, as the compound decomposes to release sulfur .

Basic: What are the critical stability considerations for handling 1,3,4-thiadiazolidine-2,5-dithione in aqueous solutions?

Methodological Answer:

-

pH Sensitivity : The compound is unstable in alkaline conditions (pKa ~5.66) and decomposes rapidly, releasing sulfur. Buffered solutions (pH <5) are recommended for aqueous studies .

-

Light and Air Exposure : Store in amber vials under inert gas (argon/nitrogen) to prevent oxidation and photodegradation .

-

Solubility :

Solvent Solubility (20°C) Water 20 g/L Ether Highly soluble Chloroform Insoluble Data from .

Advanced: How can density functional theory (DFT) be optimized to model the electronic structure of 1,3,4-thiadiazolidine-2,5-dithione derivatives?

Methodological Answer:

- Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., Becke’s 1993 formulation) improve accuracy for thermochemical properties like atomization energies and ionization potentials .

- Basis Sets : Use polarized triple-zeta basis sets (e.g., 6-311+G(d,p)) to capture sulfur’s electron correlation effects.

- Validation : Compare computed vibrational frequencies (IR/Raman) with experimental data to refine parameters .

- Limitations : Gradient-only functionals may underestimate reaction barriers; exact exchange corrections mitigate this .

Advanced: How can contradictions in thermal decomposition data between studies be resolved?

Methodological Answer:

- Comparative Thermal Analysis : Perform simultaneous TGA-DSC under identical conditions (heating rate, atmosphere) to isolate decomposition pathways. For example, discrepancies in reported decomposition temperatures (~173°C vs. higher values) may arise from impurities or varying heating rates .

- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energies and identify dominant degradation mechanisms.

- In Situ Characterization : Pair with mass spectrometry (TGA-MS) to detect volatile byproducts (e.g., sulfur, CO) and validate decomposition steps .

Advanced: What computational approaches elucidate reaction mechanisms involving 1,3,4-thiadiazolidine-2,5-dithione?

Methodological Answer:

- Transition State Analysis : Use DFT (e.g., M06-2X/def2-TZVP) to locate saddle points in reactions like nucleophilic substitution at sulfur sites .

- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate aqueous or organic media interactions.

- Reaction Dynamics : Molecular dynamics (MD) simulations can track intermediates in multi-step syntheses (e.g., cyclocondensation with benzoic acid derivatives) .

Regulatory: How do endocrine-disrupting properties impact laboratory handling and disposal protocols?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.